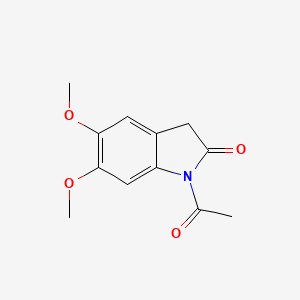![molecular formula C12H12N4O2 B8340067 4-(3,4-dihydro-2H-benzo[1,4]oxazin-7-yloxy)-pyrimidin-2-ylamine](/img/structure/B8340067.png)
4-(3,4-dihydro-2H-benzo[1,4]oxazin-7-yloxy)-pyrimidin-2-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-dihydro-2H-benzo[1,4]oxazin-7-yloxy)-pyrimidin-2-ylamine is a heterocyclic compound that features both benzoxazine and pyrimidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydro-2H-benzo[1,4]oxazin-7-yloxy)-pyrimidin-2-ylamine typically involves the formation of the benzoxazine ring followed by its attachment to the pyrimidine moiety. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde to form the benzoxazine ring, which is then coupled with a pyrimidine derivative under suitable conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes, microwave-assisted synthesis, or environmentally friendly solvents to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-(3,4-dihydro-2H-benzo[1,4]oxazin-7-yloxy)-pyrimidin-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzoxazine or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
4-(3,4-dihydro-2H-benzo[1,4]oxazin-7-yloxy)-pyrimidin-2-ylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity .
Mecanismo De Acción
The mechanism of action of 4-(3,4-dihydro-2H-benzo[1,4]oxazin-7-yloxy)-pyrimidin-2-ylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s effects are mediated through binding to active sites or altering the conformation of target molecules, thereby influencing their activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside: Shares the benzoxazine core but differs in functional groups and biological activity.
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines: Similar structural framework but with different substituents, leading to varied biological and chemical properties.
Uniqueness
4-(3,4-dihydro-2H-benzo[1,4]oxazin-7-yloxy)-pyrimidin-2-ylamine is unique due to its dual benzoxazine and pyrimidine structure, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with multiple biological targets sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C12H12N4O2 |
|---|---|
Peso molecular |
244.25 g/mol |
Nombre IUPAC |
4-(3,4-dihydro-2H-1,4-benzoxazin-7-yloxy)pyrimidin-2-amine |
InChI |
InChI=1S/C12H12N4O2/c13-12-15-4-3-11(16-12)18-8-1-2-9-10(7-8)17-6-5-14-9/h1-4,7,14H,5-6H2,(H2,13,15,16) |
Clave InChI |
ZHIISMQVXHZAPC-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(N1)C=CC(=C2)OC3=NC(=NC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(5-nitro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B8340003.png)




![2-(4-Bromo-3,5-dimethyl-phenyl)-[1,3]dioxane](/img/structure/B8340023.png)





![Spiro[4.5]dec-7-en-8-yl-methanol](/img/structure/B8340084.png)
